6-methyl-7-(pentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromanone derivatives. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]chromen-4-one core with a methyl group at the 6th position and a pentyloxy group at the 7th position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the pentyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized chromanone derivatives .
Scientific Research Applications
6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar core structure but lacking the pentyloxy group.
Chromanone derivatives: Various derivatives with different substituents at the 6th and 7th positions, each exhibiting unique biological activities.
Uniqueness
6-METHYL-7-(PENTYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-methyl-7-pentoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H22O3/c1-3-4-5-11-20-16-10-9-14-13-7-6-8-15(13)18(19)21-17(14)12(16)2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
LHPJMSPAWGVGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C |
Origin of Product |
United States |
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